molecular formula C8H7Cl2NO2 B2649709 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide CAS No. 99779-12-1

2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide

Cat. No.: B2649709
CAS No.: 99779-12-1
M. Wt: 220.05
InChI Key: ZDKAQOBCSTYELX-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-2-hydroxyphenyl)acetamide is a high-purity organic compound with the CAS Number 99779-12-1 and a molecular formula of C8H7Cl2NO2 . It is characterized by a molecular weight of 220.05 g/mol . As a derivative of chloroacetamide, this chemical scaffold is of significant interest in medicinal and agrochemical research, particularly for its role as a synthetic intermediate. Related chloroacetamide compounds have been documented in scientific literature for their antimicrobial properties, showing appreciable activity against both Gram-positive and Gram-negative bacterial strains . The molecular structure features both chloro and hydroxyphenyl substituents, which are common pharmacophores in the development of bioactive molecules. Researchers utilize this compound in the synthesis of more complex structures for pharmaceutical and agrochemical applications. The product is intended for research purposes and is not for diagnostic or therapeutic use. It is supplied with comprehensive documentation, including analytical data, and requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-4-7(12)11-6-3-1-2-5(10)8(6)13/h1-3,13H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKAQOBCSTYELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide typically involves the chloroacetylation of 3-chloro-2-hydroxyaniline. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents. The reaction conditions include maintaining a controlled temperature and using appropriate catalysts to facilitate the chloroacetylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction mixture is subjected to purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions include substituted acetamides, quinones, and amines, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound targets specific enzymes and proteins, inhibiting their function and ultimately causing cell death. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ in substituents on the phenyl ring and side chain. Key examples include:

Compound Name Substituents Key Structural Features Reference
2-Chloro-N-(3-chlorophenyl)acetamide 3-Cl on phenyl Anti-conformation of N–H bond relative to Cl; intermolecular N–H⋯O hydrogen bonding
2-Chloro-N-(3-methylphenyl)acetamide 3-CH₃ on phenyl Syn-conformation of N–H bond relative to CH₃; dual hydrogen-bonded chains
2-Chloro-N-phenylacetamide No substituents on phenyl Syn C=O and C–Cl bonds; dihedral angle of 16° between amide and phenyl
Acetochlor Ethoxymethyl and ethyl/methyl groups Herbicidal activity; metabolized via glutathione conjugation in liver microsomes
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole ring Heterocyclic backbone; potential antimicrobial applications
  • Key Observations :
    • Substituent Effects :
  • Chlorine : Enhances lipophilicity and metabolic stability (e.g., acetochlor’s herbicidal activity) .
  • Heterocyclic Backbones : Thiadiazole or thiazole rings (e.g., ) improve bioactivity but complicate synthesis .

Crystallographic and Conformational Analysis

  • N–H Bond Conformation :
    • Anti : Observed in 2-chloro-N-(3-chlorophenyl)acetamide, stabilizing hydrogen-bonded chains .
    • Syn : Seen in 2-chloro-N-(3-methylphenyl)acetamide, influenced by steric/electronic effects .
  • Hydrogen Bonding: The hydroxyl group in the target compound may form intramolecular bonds with the amide carbonyl, altering crystal packing compared to non-hydroxylated analogs .

Data Tables

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
2-Chloro-N-phenylacetamide 1.8 12.5 (Ethanol) 98–100
2-Chloro-N-(3-chlorophenyl)acetamide 2.3 8.2 (Ethanol) 115–117
Target Compound (Predicted) 1.5 15–20 (DMSO) 120–125

Research Findings and Implications

Structure-Activity Relationships :

  • Chlorine atoms enhance stability and bioactivity but increase toxicity risks.
  • Hydroxyl groups improve solubility but may reduce bioavailability due to metabolism .

Synthetic Challenges : Ortho-substituted hydroxyl groups may require protective groups during synthesis to avoid side reactions .

Metabolic Pathways : Hydroxylation could lead to detoxification or toxic metabolite formation, necessitating further in vitro studies .

Biological Activity

Abstract

2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial properties against various bacterial strains. The findings are supported by data tables and case studies from diverse research sources.

The compound this compound belongs to a class of chloroacetamides known for their diverse biological activities, including antimicrobial, analgesic, and antitumor effects. Understanding the structure-activity relationship (SAR) of this compound is essential for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Synthesis and Characterization

The synthesis of this compound typically involves chloroacetylation of m-aminophenols. The reaction conditions significantly influence the yield and purity of the product. Characterization methods such as Infrared Spectroscopy (IR), Proton Magnetic Resonance (PMR), and Mass Spectrometry are employed to confirm the structure of the synthesized compounds.

Table 1: Characterization Data

MethodResult
IRCharacteristic peaks at 1650 cm1^{-1} (C=O)
PMRSignals consistent with N-H and aromatic protons
Mass SpectrometryMolecular ion peak at m/z = 201

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study conducted by Yusufov et al., the compound demonstrated inhibition zones ranging from 8 to 14 mm against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity Results

Bacterial StrainInhibition Zone (mm)
Bacillus subtilis12
Staphylococcus aureus14
Escherichia coli10
Pseudomonas aeruginosa6

The compound showed no antifungal activity against Candida albicans, indicating a selective antibacterial profile.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by the position and type of substituents on the phenyl ring. Studies have shown that halogenated substituents enhance lipophilicity, allowing better penetration through bacterial membranes. For example, the presence of chlorine at specific positions has been linked to improved binding affinity to bacterial enzymes such as penicillin-binding proteins (PBPs), which are critical targets for antibacterial drugs.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters evaluated various chloroacetamides, including derivatives of this compound. The results indicated that compounds with halogenated phenyl rings exhibited superior activity against resistant strains like MRSA.
  • QSAR Analysis : A quantitative structure-activity relationship analysis highlighted that modifications in substituents lead to significant changes in antimicrobial potency. Compounds with optimal lipophilicity were more effective against Gram-positive bacteria due to better membrane penetration.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(3-chloro-2-hydroxyphenyl)acetamide, and how is purity validated?

The compound is typically synthesized by reacting 3-chloro-2-hydroxyaniline with chloroacetyl chloride in a polar solvent like ethanol or dichloromethane, often in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Purification involves recrystallization from ethanol. Purity is validated via:

  • Melting point analysis (comparison to literature values).
  • Spectroscopic techniques :
    • IR spectroscopy to confirm amide C=O (~1650–1680 cm⁻¹) and N-H (~3200–3300 cm⁻¹) stretches .
    • NMR spectroscopy to verify aromatic proton environments and acetamide methylene group (δ ~4.2 ppm for CH₂Cl) .
  • Single-crystal X-ray diffraction for structural confirmation (e.g., bond lengths, angles) .

Q. How do substituents on the aromatic ring influence molecular conformation?

Substituents at the meta position (e.g., -Cl, -CH₃, -NO₂) dictate the orientation of the N-H bond relative to the ring. For example:

  • In 2-chloro-N-(3-chlorophenyl)acetamide, the N-H bond adopts an anti conformation relative to the meta-Cl group .
  • In 2-chloro-N-(3-methylphenyl)acetamide, the N-H bond is syn to the meta-CH₃ group .
    These differences arise from steric and electronic interactions, validated via crystallographic studies .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds affect crystal packing and physicochemical properties?

Intermolecular N-H···O hydrogen bonds between the amide group and carbonyl oxygen dominate crystal packing, forming infinite chains or sheets. For example:

  • In 2-chloro-N-(3-chlorophenyl)acetamide, dual N-H···O bonds create chains along the a-axis, influencing melting point and solubility .
  • Variations in hydrogen-bonding networks (e.g., strength, geometry) can alter thermal stability and dissolution kinetics, critical for formulation studies .

Q. What computational methods are used to predict reactivity and electronic properties?

  • HOMO-LUMO analysis identifies electron-rich regions (e.g., aromatic ring) and electrophilic sites (e.g., chloroacetamide side chain), guiding derivatization strategies .
  • Molecular Electrostatic Potential (MESP) maps highlight nucleophilic/electrophilic sites, aiding in predicting interaction with biological targets (e.g., enzyme active sites) .
  • DFT calculations optimize geometry and simulate IR/NMR spectra for comparison with experimental data .

Q. How can contradictory structural or toxicological data be resolved?

  • Case study : If crystallographic studies report conflicting conformations (e.g., syn vs. anti N-H), cross-validate using:
    • Variable-temperature NMR to assess dynamic behavior in solution.
    • Theoretical modeling to compare relative stabilities of conformers .
  • For toxicological contradictions (e.g., carcinogenicity in related compounds), employ:
    • Metabolite profiling (LC-MS) to identify reactive intermediates.
    • Species-specific assays (e.g., rodent vs. human hepatocyte models) to clarify mechanisms .

Q. What strategies optimize synthetic yield and minimize byproducts?

  • Reaction condition tuning : Lower temperatures (e.g., 273 K) reduce side reactions like hydrolysis of chloroacetamide .
  • Byproduct analysis : Use HPLC-MS to detect impurities (e.g., dichloro derivatives) and adjust stoichiometry .
  • Catalytic additives : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .

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